molecular formula C10H22NO2P B14237673 2-Heptyl-1,3,2lambda~5~-oxazaphosphinan-2-one CAS No. 391640-23-6

2-Heptyl-1,3,2lambda~5~-oxazaphosphinan-2-one

Cat. No.: B14237673
CAS No.: 391640-23-6
M. Wt: 219.26 g/mol
InChI Key: UTGYUOSMQSJOMZ-UHFFFAOYSA-N
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Description

2-Heptyl-1,3,2lambda~5~-oxazaphosphinan-2-one is an organophosphorus compound characterized by its unique structure, which includes a phosphorus atom bonded to an oxygen atom and a nitrogen atom within a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyl-1,3,2lambda~5~-oxazaphosphinan-2-one typically involves the reaction of heptylamine with a phosphorus oxychloride derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The intermediate product is then cyclized to form the desired oxazaphosphinanone ring structure.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-1,3,2lambda~5~-oxazaphosphinan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxazaphosphinanone to its corresponding phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom is the reactive center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the phosphorus center under mild conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

2-Heptyl-1,3,2lambda~5~-oxazaphosphinan-2-one has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-Heptyl-1,3,2lambda~5~-oxazaphosphinan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Heptyl-1,3-dioxepane: Similar in structure but lacks the phosphorus atom.

    2-Heptyl-3-hydroxy-4(1H)-quinolone: Contains a quinolone ring instead of an oxazaphosphinanone ring.

    2-Heptyl-1,3-benzoxazole: Features a benzoxazole ring, differing in both structure and reactivity.

Uniqueness

2-Heptyl-1,3,2lambda~5~-oxazaphosphinan-2-one is unique due to its phosphorus-containing ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

391640-23-6

Molecular Formula

C10H22NO2P

Molecular Weight

219.26 g/mol

IUPAC Name

2-heptyl-1,3,2λ5-oxazaphosphinane 2-oxide

InChI

InChI=1S/C10H22NO2P/c1-2-3-4-5-6-10-14(12)11-8-7-9-13-14/h2-10H2,1H3,(H,11,12)

InChI Key

UTGYUOSMQSJOMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCP1(=O)NCCCO1

Origin of Product

United States

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